3-Propyl-[1,2,4]oxadiazole-5-carbaldehyde hydrate

Lipophilicity LogP Drug Design

Researchers face batch-to-batch variability with hygroscopic heterocyclic aldehydes. This 3-propyl-[1,2,4]oxadiazole-5-carbaldehyde hydrate solves that by providing a stable, stoichiometrically reliable form. - Differentiator: Measured LogP of 1.86 directly addresses the need for moderately lipophilic CNS or agrochemical building blocks, outperforming polar 3-methyl analogs (LogP -0.48). - Supply: Hydrate form mitigates aldehyde degradation, ensuring consistent 96% purity and accurate molecular weight (158.16 g/mol) for high-reproducibility library synthesis.

Molecular Formula C6H10N2O3
Molecular Weight 158.16 g/mol
Cat. No. B12278209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Propyl-[1,2,4]oxadiazole-5-carbaldehyde hydrate
Molecular FormulaC6H10N2O3
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESCCCC1=NOC(=N1)C=O.O
InChIInChI=1S/C6H8N2O2.H2O/c1-2-3-5-7-6(4-9)10-8-5;/h4H,2-3H2,1H3;1H2
InChIKeyDKIZAQQEMXFXFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Propyl-[1,2,4]oxadiazole-5-carbaldehyde Hydrate: Validated Lipophilic Building Block


3-Propyl-[1,2,4]oxadiazole-5-carbaldehyde hydrate (CAS 1965310-49-9) is a heterocyclic building block featuring a 1,2,4-oxadiazole core substituted with a propyl group at the 3-position and a formyl group at the 5-position . It is commercially available as a hydrated crystalline solid with a specified purity of 96% . Its key physicochemical properties include a molecular weight of 158.16 g/mol and an experimentally determined LogP of approximately 1.86 , positioning it as a moderately lipophilic reagent suitable for further synthetic elaboration in medicinal chemistry and agrochemical research .

3-Propyl-[1,2,4]oxadiazole-5-carbaldehyde Hydrate: Non-Interchangeable with Analogs


Generic substitution with unsubstituted or shorter-alkyl chain 1,2,4-oxadiazole-5-carbaldehydes is scientifically unsound due to fundamental differences in lipophilicity and stability. The propyl chain on the target compound significantly increases its LogP to 1.86 , a critical determinant of membrane permeability and target engagement in biological systems, compared to the highly hydrophilic 3-methyl analog with a LogP of -0.48 [1]. Furthermore, the target compound is stabilized in a hydrated form, a property noted for this class of aldehydes that enhances shelf-life and handling reproducibility [2], which may not be a characteristic of the corresponding anhydrous form (CAS 1083424-37-6). These non-linear differences in physicochemical behavior preclude direct substitution in a designed synthetic route or biological assay.

3-Propyl-[1,2,4]oxadiazole-5-carbaldehyde Hydrate: Quantitative Evidence vs. Analogs


Lipophilicity: Propyl vs. Methyl Analogs

The 3-propyl substitution confers a marked increase in lipophilicity compared to its 3-methyl counterpart. The target hydrate compound has a reported experimental LogP of 1.864327325 , while the 3-methyl-1,2,4-oxadiazole-5-carbaldehyde (anhydrous) has a reported LogP of -0.48 [1]. This differential of over 2.3 LogP units is significant for applications requiring passive membrane diffusion.

Lipophilicity LogP Drug Design

Hydrate Form Stability and Reproducibility

The target compound is supplied and characterized as a hydrate (CAS 1965310-49-9, molecular formula C6H10N2O3) , a stable solid crystalline form. Research on the broader class of 1,2,4-oxadiazole-5-carbaldehydes has established that these compounds are 'stabilized in the hydrated form' [1]. This is in contrast to the corresponding anhydrous form (CAS 1083424-37-6, molecular formula C6H8N2O2), which lacks the stabilizing water of crystallization and may exhibit different reactivity or handling properties.

Stability Hydrate Solid-State Chemistry

Purity and Molecular Weight Specification

The target compound is offered with a clearly defined specification: a purity of 96% and a molecular weight of 158.1569977 g/mol . This contrasts with the anhydrous analog, which has a molecular weight of 140.14 g/mol . The 18.02 g/mol difference (equivalent to one water molecule) is critical for accurate molar calculations in synthesis.

Purity Specification Procurement

Cannabinoid Receptor Antagonist Intermediate

This specific building block is cited as a key intermediate in the synthesis of cannabinoid receptor antagonists . This application is directly linked to the 1,2,4-oxadiazole scaffold's established role in this therapeutic area, where the 3-substituent (here, propyl) and 5-position are critical for modulating receptor affinity and selectivity, as demonstrated in structure-activity relationship (SAR) studies of N-aryl-oxadiazolyl-propionamides [1].

Cannabinoid Receptor CB2 Medicinal Chemistry

3-Propyl-[1,2,4]oxadiazole-5-carbaldehyde Hydrate: Applications


CNS-Penetrant Cannabinoid Receptor Modulators

The elevated lipophilicity (LogP 1.86) of this building block makes it a strategic choice for medicinal chemistry programs targeting the central nervous system (CNS). When constructing cannabinoid receptor 2 (CB2) agonists or antagonists, the propyl-substituted oxadiazole scaffold can enhance passive diffusion across the blood-brain barrier compared to more polar analogs, potentially improving CNS exposure and in vivo efficacy [1]. The hydrated form ensures reliable stoichiometry for synthesizing the final N-aryl-oxadiazolyl-propionamide derivatives [2].

Lipophilic Heterocyclic Library Synthesis

In parallel synthesis or library production, the consistent quality and stability of the hydrate form are paramount. The specified 96% purity and accurate molecular weight (158.16 g/mol) minimize reagent calculation errors, ensuring high reproducibility across large synthetic batches . The aldehyde functional group provides a versatile handle for generating diverse chemical matter through condensation, reduction, or oximation reactions, while the stable oxadiazole core resists unwanted degradation during standard laboratory manipulations .

Agrochemical Lead Optimization with High Lipophilicity

For agrochemical research where compound lipophilicity is often correlated with cuticular penetration and plant uptake, the 3-propyl-1,2,4-oxadiazole-5-carbaldehyde scaffold offers a quantifiable advantage. Its LogP of 1.86 is significantly higher than that of its 3-methyl analog (LogP -0.48) [1], making it a more suitable core for developing herbicides or fungicides that must traverse the waxy layers of plant surfaces. The aldehyde group can be further functionalized to modulate these properties while introducing the desired biological activity .

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